4-乙酰基-N-[3-(1H-苯并咪唑-2-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazoles are important heterocyclic templates due to their well-known applications and interesting biological activity profile . They are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known to show both acidic and basic properties .
Synthesis Analysis
The synthesis of benzimidazole compounds often involves the reaction of o-phenylenediamine with carboxylic acids . For example, the preparation of 2- (4- ( (1H-benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
Benzimidazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution . They can also react with thiosemicarbazide to form compounds like 2- ( {4- [ (1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
Benzimidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they can act as both acids and bases .科学研究应用
抗癌特性
4-乙酰基-N-[3-(1H-苯并咪唑-2-基)苯基]苯甲酰胺衍生物已被合成并评估其抗癌潜力。例如,由相应酰肼的席夫碱合成的化合物在体外对乳腺癌细胞系表现出显着的活性,突出了它们作为化疗剂的潜力 (Salahuddin 等人,2014)。
组蛋白脱乙酰酶抑制
该化合物在抑制组蛋白脱乙酰酶 (HDAC) 方面显示出前景,组蛋白脱乙酰酶是参与基因表达调控的关键酶。这种抑制可以阻断癌细胞增殖并诱导细胞凋亡,使其成为癌症治疗的可行候选者。MGCD0103 是该化合物的衍生物,选择性抑制 HDAC,并因其强大的抗肿瘤活性和口服生物利用度而进入临床试验 (Nancy Z. Zhou 等人,2008)。
聚合物化学应用
4-乙酰基-N-[3-(1H-苯并咪唑-2-基)苯基]苯甲酰胺的衍生物已用于新型聚酰胺和聚酰亚胺的合成。这些材料的特征在于它们在极性非质子溶剂中的优异溶解性和热稳定性,使其适用于各种工业应用 (J. Mikroyannidis,1997)。
抗菌活性
源自 4-乙酰基-N-[3-(1H-苯并咪唑-2-基)苯基]苯甲酰胺的化合物表现出有希望的抗菌特性。例如,由邻苯二胺和苯并[d]异恶唑-3-基-乙酸合成的 N-取代-2-(苯并[d]异恶唑-3-基甲基)-1H-苯并咪唑对包括鼠伤寒沙门氏菌和金黄色葡萄球菌在内的各种菌株表现出显着的抗菌活性 (S. D. Vaidya 等人,2007)。
抗结核应用
4-乙酰基-N-[3-(1H-苯并咪唑-2-基)苯基]苯甲酰胺的新型衍生物已被合成并评估其抗结核活性。这些化合物对结核分枝杆菌表现出有效的活性,一些衍生物的 IC50 值低于 1 µg/mL,表明它们具有作为有效抗结核剂的潜力 (Urja D. Nimbalkar 等人,2018)。
作用机制
Target of Action
Compounds containing similar structures, such as imidazole and benzothiazole, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Pharmacokinetics
Compounds with similar structures have been reported to have favorable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
Compounds with similar structures have been reported to be efficient over a large range of conditions and are generally considered to be stable .
未来方向
Benzimidazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic routes, exploring their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.
属性
IUPAC Name |
4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14(26)15-9-11-16(12-10-15)22(27)23-18-6-4-5-17(13-18)21-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALIKZJVDFUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。